molecular formula C8H13N3 B13193437 1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine

1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine

Katalognummer: B13193437
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: ZCJDCHPLWUGDGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine is an organic compound that features a cyclobutane ring attached to a pyrazole moiety

Vorbereitungsmethoden

The synthesis of 1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine can be compared with other similar compounds, such as:

    3-(1H-pyrazol-1-yl)cyclobutan-1-amine: This compound lacks the methyl group on the pyrazole ring, which may influence its reactivity and biological activity.

    1-(3-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

1-(5-methyl-1H-pyrazol-4-yl)cyclobutan-1-amine

InChI

InChI=1S/C8H13N3/c1-6-7(5-10-11-6)8(9)3-2-4-8/h5H,2-4,9H2,1H3,(H,10,11)

InChI-Schlüssel

ZCJDCHPLWUGDGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1)C2(CCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.